molecular formula C24H20N8O2 B2437080 1-(1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione CAS No. 920406-68-4

1-(1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione

Cat. No.: B2437080
CAS No.: 920406-68-4
M. Wt: 452.478
InChI Key: JJULAHXADCMSNY-UHFFFAOYSA-N
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Description

1-(1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione is a complex organic compound that features an indole moiety, a triazolopyrimidine ring, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the formation of the triazolopyrimidine ring, and finally, the coupling with the piperazine derivative.

  • Indole Derivative Preparation:

    • Starting material: Indole
    • Reaction: Electrophilic substitution to introduce the desired substituents on the indole ring.
    • Conditions: Acidic or basic catalysts, appropriate solvents (e.g., dichloromethane, ethanol).
  • Triazolopyrimidine Ring Formation:

    • Starting material: Phenylhydrazine and appropriate aldehyde or ketone.
    • Reaction: Cyclization reaction to form the triazolopyrimidine ring.
    • Conditions: Heating under reflux, use of catalysts (e.g., acetic acid).
  • Coupling with Piperazine Derivative:

    • Starting material: Piperazine and the previously synthesized intermediates.
    • Reaction: Nucleophilic substitution or condensation reaction.
    • Conditions: Use of coupling agents (e.g., EDC, DCC), appropriate solvents (e.g., DMF, DMSO).

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione can undergo various chemical reactions, including:

  • Oxidation:

    • Reagents: Oxidizing agents such as potassium permanganate, chromium trioxide.
    • Conditions: Acidic or basic medium, controlled temperature.
    • Products: Oxidized derivatives of the indole or piperazine rings.
  • Reduction:

    • Reagents: Reducing agents such as sodium borohydride, lithium aluminum hydride.
    • Conditions: Anhydrous solvents, low temperature.
    • Products: Reduced derivatives, such as alcohols or amines.
  • Substitution:

    • Reagents: Halogenating agents, nucleophiles.
    • Conditions: Appropriate solvents, catalysts.
    • Products: Substituted derivatives on the indole or triazolopyrimidine rings.

Common Reagents and Conditions:

  • Solvents: Dichloromethane, ethanol, DMF, DMSO.
  • Catalysts: Acidic or basic catalysts, coupling agents.
  • Temperature: Varies depending on the reaction, typically ranging from room temperature to reflux conditions.

Major Products:

  • Oxidized or reduced derivatives.
  • Substituted derivatives with various functional groups.

Scientific Research Applications

1-(1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione has several scientific research applications, including:

  • Chemistry:

    • Used as a building block for the synthesis of more complex molecules.
    • Studied for its unique chemical properties and reactivity.
  • Biology:

    • Investigated for its potential as a biochemical probe.
    • Studied for its interactions with biological macromolecules.
  • Medicine:

    • Explored for its potential therapeutic effects, such as anticancer, antiviral, or antimicrobial activities.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry:

    • Potential applications in the development of new materials or chemical processes.
    • Used in the synthesis of specialty chemicals or pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione depends on its specific application. In medicinal chemistry, it may exert its effects by interacting with specific molecular targets, such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to engage in various non-covalent interactions, such as hydrogen bonding, π-π stacking, and hydrophobic interactions, which can modulate the activity of its targets.

Comparison with Similar Compounds

1-(1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-dione can be compared with other similar compounds, such as:

  • 1-(1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanol:

    • Similar structure but with an alcohol group instead of a ketone.
    • Different reactivity and potential applications.
  • 1-(1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanamine:

    • Similar structure but with an amine group instead of a ketone.
    • Different pharmacological properties and potential therapeutic uses.
  • 1-(1H-indol-3-yl)-2-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethane-1,2-diol:

    • Similar structure but with two hydroxyl groups instead of a ketone.
    • Different chemical reactivity and potential applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(1H-indol-3-yl)-2-[4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N8O2/c33-21(18-14-25-19-9-5-4-8-17(18)19)24(34)31-12-10-30(11-13-31)22-20-23(27-15-26-22)32(29-28-20)16-6-2-1-3-7-16/h1-9,14-15,25H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJULAHXADCMSNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC3=C2N=NN3C4=CC=CC=C4)C(=O)C(=O)C5=CNC6=CC=CC=C65
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N8O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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